2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Lipophilicity Drug-likeness Medicinal chemistry diversification

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a fused pyrido[1,2-a]pyrimidine scaffold that combines a reactive 2‑chloro leaving group, a C9‑methyl substituent, and a C3‑carbaldehyde moiety on the same core. The molecule is supplied as a research intermediate (typically ≥95 % purity) for medicinal chemistry diversification.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 17326-27-1
Cat. No. B180478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS17326-27-1
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)C=O)Cl
InChIInChI=1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3
InChIKeyGRPNAYGQWRHKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.4 [ug/mL]

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17326-27-1) – A Differentiable Heterocyclic Aldehyde Building Block for Anti-Infective and Kinase-Targeted Synthesis Programs


2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a fused pyrido[1,2-a]pyrimidine scaffold that combines a reactive 2‑chloro leaving group, a C9‑methyl substituent, and a C3‑carbaldehyde moiety on the same core. The molecule is supplied as a research intermediate (typically ≥95 % purity) for medicinal chemistry diversification . Its physicochemical profile includes a computed XLogP3 of 1, a topological polar surface area of 49.7 Ų, and an aqueous solubility >33.4 µg mL⁻¹ at pH 7.4 [1]. These features distinguish it from simpler 4H‑pyrido[1,2‑a]pyrimidin‑4‑one congeners that lack the aldehyde handle, the methyl group, or the chlorine atom, and position it as a multi‑functionalizable entry point for anti‑infective and kinase‑inhibitor lead generation.

Why 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17326‑27‑1) Cannot Be Replaced by a Generic Pyrido[1,2‑a]pyrimidine Analog


Pyrido[1,2‑a]pyrimidin‑4‑ones and their 3‑carbaldehyde derivatives are not interchangeable building blocks. The presence of the chlorine atom at C2 confers reactivity toward nucleophilic aromatic substitution (SNAr) that is absent in the corresponding 2‑hydroxy or 2‑methoxy analogs; the C9‑methyl group raises lipophilicity (XLogP3 ≈ 1 vs. ≈ 0.8 for the 9‑des‑methyl congener, CAS 17481‑62‑8) and influences both solubility and metabolic stability [1]; and the C3‑aldehyde enables Knoevenagel condensations, Schiff‑base formation, and heterocycle annulations that are impossible with the 3‑unsubstituted 4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 17326‑22‑6) [2]. Substituting any of these three functional elements simultaneously alters the kinetic profile of key diversification reactions and the physicochemical properties of downstream products, making generic replacement scientifically unjustified without explicit comparative kinetic or pharmacological data.

Quantitative Differentiation Evidence: 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde vs. Closest Structural Analogs


Elevated Lipophilicity Due to C9‑Methyl Substitution Relative to the 9‑Des‑Methyl Analog

The C9‑methyl group increases the computed XLogP3 of the target compound by approximately 0.2–0.4 log units compared with 2‑chloro‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde (CAS 17481‑62‑8), which lacks the methyl substituent. Higher lipophilicity can improve membrane permeability and, in the context of building‑block selection, alters the partitioning behavior of downstream products in parallel medicinal chemistry libraries [1].

Lipophilicity Drug-likeness Medicinal chemistry diversification

Reactive 2‑Chloro Handle Enables Nucleophilic Displacement That Is Impossible with 2‑Hydroxy or 2‑Methoxy Analogs

The 2‑chloro substituent serves as a leaving group for SNAr reactions with amines, hydrazines, and alkoxides. In contrast, the 2‑hydroxy‑9‑methyl‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde congener requires conversion to a better leaving group (e.g., via tosylation or chlorination with POCl₃) before nucleophilic displacement can occur. Published work on the closely related 2‑chloro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one scaffold demonstrates successful displacement with azide, hydrazine, and carbon nucleophiles under mild conditions [1]. This establishes a class‑level precedent that the 2‑chloro derivatives are synthetically superior for parallel diversification.

Nucleophilic aromatic substitution Synthetic tractability Building block versatility

C3‑Carbaldehyde Functionality Offers a Knoevenagel Condensation Handle Absent in the 3‑Unsubstituted 4H‑Pyrido[1,2‑a]pyrimidin‑4‑one

The C3‑aldehyde group permits Knoevenagel condensations with active methylene compounds and Schiff‑base formation with amines, enabling rapid generation of chalcone‑like derivatives, pyrazoles, and pyrano[2,3‑d]pyrido[1,2‑a]pyrimidine‑2,5‑diones. The 3‑unsubstituted analog 2‑chloro‑9‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 17326‑22‑6) lacks this reactive center entirely and cannot participate in such condensations without prior formylation. The seminal study on 2‑hydroxy‑4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑3‑carbaldehyde established the broad scope of these transformations, reporting fair to good yields (45–78 %) across a panel of nucleophiles [1].

Knoevenagel condensation Heterocycle annulation Molecular complexity generation

Aqueous Solubility Margin Over 33.4 µg mL⁻¹ at pH 7.4 – Sufficient for Biochemical Assay-Relevant Concentrations Without Co‑Solvent Interference

The compound exhibits an experimentally determined thermodynamic solubility >33.4 µg mL⁻¹ (≈150 µM) at pH 7.4 [1]. This value is above the typical screening concentration of 10 µM used in biochemical enzyme assays (e.g., kinase inhibition, antibacterial MIC determinations) and surpasses the frequently cited solubility limit of 10 µg mL⁻¹ below which compound aggregation can confound activity readouts. Many 2‑aryloxy or 2‑benzylamino analogs within the pyrido[1,2‑a]pyrimidine class show solubility values well below 10 µg mL⁻¹ due to increased hydrophobicity [2], making the target compound a more reliable choice for direct use in aqueous screening buffers.

Aqueous solubility Assay compatibility Biochemical screening

Highest‑Value Application Scenarios for 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17326‑27‑1)


Parallel Synthesis of C2‑Aminated Kinase Inhibitor Libraries via SNAr Diversification

The 2‑chloro substituent allows direct, one‑step SNAr amination with primary and secondary amines, enabling rapid generation of C2‑aminated pyrido[1,2‑a]pyrimidine libraries. This is directly relevant to kinase inhibitor programs where 2‑aminopyrimidine motifs are privileged pharmacophores. The 95 % purity of the commercial building block supports robust parallel synthesis without pre‑purification . The class‑level precedent of successful 2‑chloro displacement on the pyrido[1,2‑a]pyrimidine core confirms the feasibility of this strategy [1].

Knoevenagel‑Driven Fragment Evolution for Anti‑Tubercular Lead Optimization

The C3‑aldehyde group reacts with active methylene compounds (malononitrile, cyanoacetate esters) under mild base catalysis to yield α,β‑unsaturated adducts that can be cyclized to pyrano‑ or pyrazolo‑fused pyridopyrimidines. This chemistry has been validated on the structurally related 2‑hydroxy‑3‑carbaldehyde scaffold with yields ranging from 45 % to 78 % [2]. The resulting adducts are structurally related to the TB803/TB820 series of antitubercular pyridopyrimidine‑3‑carbaldehydes that inhibit mycobacterial enzymes [3], positioning the target compound as a versatile entry point for anti‑TB fragment growing.

Efflux Pump Inhibitor Scaffold Optimization Through 2‑Position Functionalization

Published structure–activity relationships on 4‑oxo‑4H‑pyrido[1,2‑a]pyrimidine‑2‑aryl derivatives as MexAB‑OprM efflux pump inhibitors in Pseudomonas aeruginosa demonstrate that 2‑position substitution critically modulates potentiation of levofloxacin and aztreonam activity [4]. The target compound's 2‑chloro leaving group permits direct introduction of diverse aryl, heteroaryl, or amine substituents at this sensitive position, enabling systematic exploration of this pharmacophoric hotspot without the solubility liabilities of pre‑assembled 2‑aryloxy building blocks.

Physicochemical Property‑Driven Building Block Selection for CNS‑Penetrant Probe Design

With a computed XLogP3 = 1, a topological polar surface area of 49.7 Ų, and an aqueous solubility >33.4 µg mL⁻¹, the compound resides within favorable drug‑like property space for central nervous system (CNS) penetration after further optimization . The C9‑methyl group contributes a controlled lipophilicity increment without adding hydrogen‑bond donors, making this scaffold preferable over the 9‑des‑methyl analog when optimizing for balanced log P/log D in CNS‑oriented chemical probes.

Quote Request

Request a Quote for 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.